molecular formula C10H17NO4 B571862 Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate CAS No. 1207175-27-6

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Cat. No. B571862
M. Wt: 215.249
InChI Key: LJRRDGQNJWTSNA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is a chemical compound with the CAS Number: 1207175-27-6 . Its IUPAC name is ethyl [3- (3-hydroxy-1-azetidinyl)-3-oxetanyl]acetate . The molecular weight of this compound is 215.25 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is 1S/C10H17NO4/c1-2-15-9 (13)3-10 (6-14-7-10)11-4-8 (12)5-11/h8,12H,2-7H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety measures to be taken while handling the compound .

properties

IUPAC Name

ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRRDGQNJWTSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

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